

A Comparative Guide to Certified Reference Materials for 2-(2-Ethoxyethoxy)ethanol

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Compound of Interest

Compound Name: **2-(2-Ethoxyethoxy)ethanol-d5**

Cat. No.: **B597804**

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For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of 2-(2-Ethoxyethoxy)ethanol, also known as diethylene glycol monoethyl ether, serve as the cornerstone for method validation, instrument calibration, and quality control. This guide provides an objective comparison of commercially available CRMs and analytical standards for this compound, supported by experimental data and detailed analytical methodologies.

Comparison of Certified Reference Materials

The selection of a suitable CRM depends on the specific requirements of the analytical method and the regulatory landscape. Key parameters for comparison include certified purity, the scope of characterization, and compliance with pharmacopeial standards. Below is a comparison of representative CRMs for 2-(2-Ethoxyethoxy)ethanol.

Parameter	USP Reference Standard (Diethylene Glycol Monoethyl Ether)	LGC Standards Certified Reference Material	Sigma-Aldrich Analytical Standard
Product Name	Diethylene Glycol Monoethyl Ether USP Reference Standard	2-(2-Ethoxyethoxy)ethanol	2-(2-Ethoxyethoxy)ethanol, analytical standard
CAS Number	111-90-0	111-90-0	111-90-0
Grade	Pharmaceutical Primary Standard	Certified Reference Material	Analytical Standard
Certified Purity	Conforms to USP monograph specifications (Assay: 99.0% - 101.0%)[1][2]	99.22% (by GC)[3]	≥99% (by GC)
Analytical Techniques Used for Certification	As per USP monograph, including IR and GC[1][2]	GC, NMR (¹ H and ¹³ C), MS[3]	Gas Chromatography (GC)
Key Impurities Profiled	Limits for 2-Methoxyethanol, 2-Ethoxyethanol, Ethylene glycol, Diethylene glycol, Ethylene oxide, Peroxides, and Acid value are specified in the USP monograph[1][2]	Purity determined by GC; detailed impurity profile available on the Certificate of Analysis[3]	General purity specification.
Format	Neat liquid	Colourless Oil[3]	Liquid
Traceability	Traceable to the United States Pharmacopeia	Characterized and certified by LGC	Characterized by Sigma-Aldrich

Experimental Protocols

Accurate characterization of 2-(2-Ethoxyethoxy)ethanol CRMs relies on robust analytical methods. The following protocols are based on the United States Pharmacopeia (USP) monograph for Diethylene Glycol Monoethyl Ether.[\[1\]](#)[\[2\]](#)

Identification by Infrared (IR) Spectroscopy

- Objective: To confirm the identity of the material by comparing its infrared spectrum with that of a known reference standard.
- Methodology:
 - Obtain the infrared absorption spectrum of the neat liquid sample using potassium bromide plates.
 - Compare the resulting spectrum with the official USP Diethylene Glycol Monoethyl Ether RS spectrum.
 - Acceptance Criteria: The spectrum of the sample corresponds to the spectrum of the USP Reference Standard.[\[2\]](#)

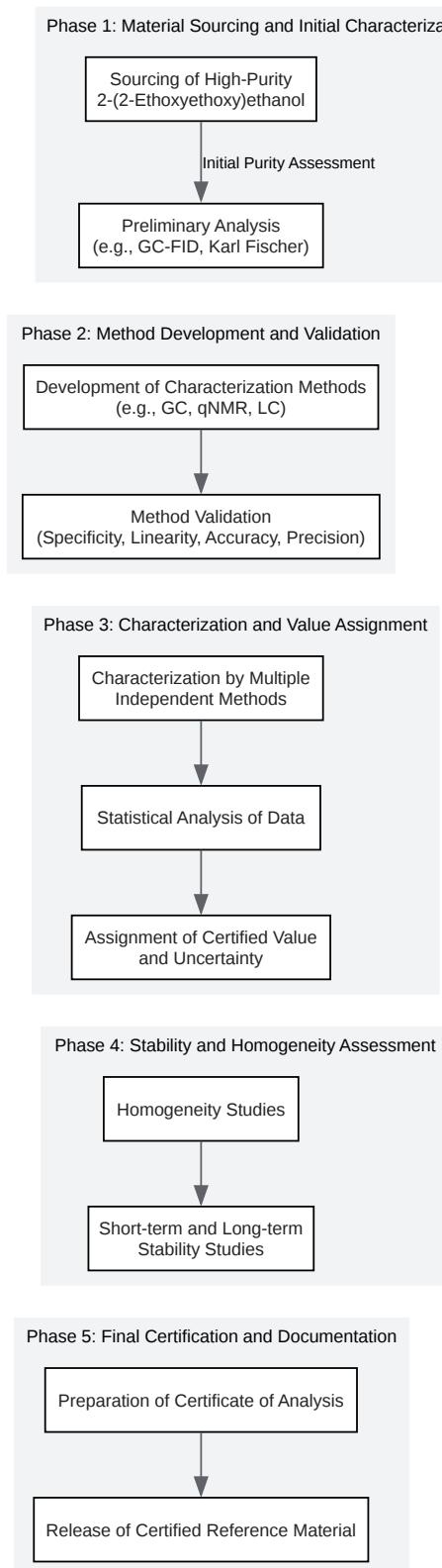
Assay and Impurity Determination by Gas Chromatography (GC)

- Objective: To determine the purity of 2-(2-Ethoxyethoxy)ethanol and quantify specified impurities.
- Chromatographic System:
 - Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
 - Column: 0.32-mm × 30-m fused-silica capillary column bonded with a 1.0-µm layer of G46 stationary phase.
 - Carrier Gas: Helium.
 - Flow Rate: 2.2 mL/min.

- Injection Volume: 0.5 μ L.
- Temperature Program:
 - Initial Temperature: 70°C, hold for 5 minutes.
 - Ramp 1: Increase to 160°C at a rate of 5°C/minute.
 - Ramp 2: Increase to 220°C at a rate of 35°C/minute, hold for 5 minutes.
- Procedure:
 - System Suitability Solution: Prepare a solution in methanol containing known concentrations of 2-methoxyethanol, 2-ethoxyethanol, ethylene glycol, diethylene glycol, and USP Diethylene Glycol Monoethyl Ether RS.
 - Sample Solution: Use the neat 2-(2-Ethoxyethoxy)ethanol material.
 - Inject the system suitability solution and the sample solution into the chromatograph.
 - Record the chromatograms and calculate the percentage of 2-(2-Ethoxyethoxy)ethanol and the levels of impurities.
- Acceptance Criteria:
 - Assay: The content of C₆H₁₄O₃ is between 99.0% and 101.0%.[\[1\]](#)[\[2\]](#)
 - Impurities: The levels of specified impurities must not exceed the limits defined in the USP monograph (e.g., 2-Methoxyethanol: NMT 50 ppm, 2-Ethoxyethanol: NMT 160 ppm, Ethylene glycol: NMT 620 ppm, Diethylene glycol: NMT 150 ppm).[\[1\]](#)

Workflow for CRM Certification

The certification of a reference material is a rigorous process that ensures its accuracy and traceability. The following diagram illustrates a typical workflow for the certification of a 2-(2-Ethoxyethoxy)ethanol CRM.



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Caption: Workflow for the certification of a 2-(2-Ethoxyethoxy)ethanol CRM.

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